molecular formula C12H8FNO3 B6373707 2-Fluoro-4-(3-nitrophenyl)phenol CAS No. 1261996-12-6

2-Fluoro-4-(3-nitrophenyl)phenol

Cat. No.: B6373707
CAS No.: 1261996-12-6
M. Wt: 233.19 g/mol
InChI Key: JIWKBIHUDVOTFC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-nitrophenyl)phenol is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-nitrophenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluoro-4-nitrophenol with 3-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium carbonate as bases, dimethylformamide as solvent, and elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as solvent.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.

    Reduction: 2-Fluoro-4-(3-aminophenyl)phenol.

    Oxidation: 2-Fluoro-4-(3-nitrophenyl)quinone.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-nitrophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. Additionally, the phenol group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(3-nitrophenyl)phenol is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and materials science that are not possible with other isomers .

Properties

IUPAC Name

2-fluoro-4-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWKBIHUDVOTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684274
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-12-6
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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